o-(2-Methoxypropan-2-yl)hydroxylamin

Übersicht

Beschreibung

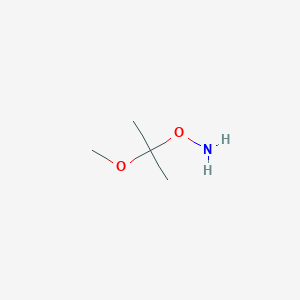

O-(2-Methoxyisopropyl)hydroxylamine: is a chemical compound with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol . It is also known by its IUPAC name O-(2-methoxypropan-2-yl)hydroxylamine . This compound is typically used in research and development settings and is not intended for medicinal or household use.

Wissenschaftliche Forschungsanwendungen

O-(2-Methoxyisopropyl)hydroxylamine has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.

Biology: The compound can be used in biochemical studies to understand specific molecular interactions.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the production of other chemical compounds and materials

Vorbereitungsmethoden

The synthesis of O-(2-Methoxyisopropyl)hydroxylamine involves specific reaction conditions and routes. One common method includes the reaction of hydroxylamine with 2-methoxypropane under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

O-(2-Methoxyisopropyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using common reducing agents.

Substitution: Substitution reactions are possible, where the methoxy group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of O-(2-Methoxyisopropyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This interaction can lead to the formation of new chemical bonds and the modification of existing ones.

Vergleich Mit ähnlichen Verbindungen

O-(2-Methoxyisopropyl)hydroxylamine can be compared with other similar compounds, such as:

O-(2-methylpropyl)hydroxylamine: This compound has a similar structure but with a different alkyl group.

O-(2-methoxyethyl)hydroxylamine: Another similar compound with a different alkyl group.

The uniqueness of O-(2-Methoxyisopropyl)hydroxylamine lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds .

Biologische Aktivität

O-(2-Methoxyisopropyl)hydroxylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

O-(2-Methoxyisopropyl)hydroxylamine is a hydroxylamine derivative with the chemical formula C₅H₁₃NO₂. It serves as a versatile reactant in the synthesis of various compounds, particularly those with therapeutic potential. Hydroxylamines are known for their reactivity in organic synthesis, especially in the formation of hydroxamates, which have applications as enzyme inhibitors.

Synthesis Methods:

- Hydroxylamines can be synthesized through various methods, including the reaction of carbonyl compounds with hydroxylamine hydrochloride or via direct amination of alcohols. O-(2-Methoxyisopropyl)hydroxylamine has been utilized in the preparation of MMP (matrix metalloproteinase) inhibitors, which are relevant in treating inflammatory conditions and certain cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydroxylamine-based compounds. For instance, a study reported that hydroxylamine-bearing inhibitors demonstrated significant activity against patient-derived cell lines with various EGFR (epidermal growth factor receptor) mutations. Specifically, compounds similar to O-(2-Methoxyisopropyl)hydroxylamine exhibited low nanomolar activity against activating mutant EGFR forms .

Key Findings:

- Inhibition Studies: Compounds derived from hydroxylamines showed IC₅₀ values in the range of 7.2 nM against NSCLC (non-small-cell lung cancer) cell lines harboring common EGFR mutations, indicating strong anticancer activity .

- Mechanism of Action: The mechanism involves selective inhibition of mutant EGFR kinases, which are critical in cancer cell proliferation.

Enzyme Inhibition

O-(2-Methoxyisopropyl)hydroxylamine has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are enzymes involved in the degradation of extracellular matrix components and play a significant role in tumor progression and metastasis.

Applications:

- Therapeutic Use: The inhibition of MMPs by hydroxylamines can be leveraged for treating conditions such as rheumatoid arthritis and certain cancers where MMP activity contributes to disease progression .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the safety profile of O-(2-Methoxyisopropyl)hydroxylamine. Hydroxylamines are often associated with safety concerns due to their potential for mutagenicity and toxicity.

Toxicity Studies:

- Hydroxylamines have been implicated in hazardous incidents due to their explosive nature under certain conditions . However, specific studies on O-(2-Methoxyisopropyl)hydroxylamine indicate that it may possess lower acute toxicity compared to other hydroxylamines .

Case Studies

A notable case study involved the application of hydroxylamines in synthetic pathways leading to therapeutic agents. For example, researchers utilized O-(2-Methoxyisopropyl)hydroxylamine in synthesizing compounds aimed at inhibiting cancer cell growth through targeted action on MMPs .

Eigenschaften

IUPAC Name |

O-(2-methoxypropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWYTJZHQIXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544877 | |

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-33-4 | |

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Methoxyisopropyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.